molecular formula C17H11ClN4S B12987295 7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine

7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine

Cat. No.: B12987295
M. Wt: 338.8 g/mol
InChI Key: IEDHGPYLJYKKTA-UHFFFAOYSA-N
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Description

7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that features a thiazolo[4,5-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a pyridine derivative under specific conditions to form the thiazolo[4,5-d]pyrimidine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups, which contribute to its distinct reactivity and biological activity. Its ability to inhibit a wide range of enzymes makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C17H11ClN4S

Molecular Weight

338.8 g/mol

IUPAC Name

7-chloro-5-(5-methyl-6-phenylpyridin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C17H11ClN4S/c1-10-7-8-12(20-13(10)11-5-3-2-4-6-11)16-21-15(18)14-17(22-16)19-9-23-14/h2-9H,1H3

InChI Key

IEDHGPYLJYKKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=N3)C4=CC=CC=C4

Origin of Product

United States

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